molecular formula C13H14N2O3S B1198534 2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester

2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester

Cat. No. B1198534
M. Wt: 278.33 g/mol
InChI Key: FBFOMFWBVIXBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester is an aryl sulfide.

Scientific Research Applications

Synthesis and Applications in Dye and Pigment Industry

A significant application of this compound is in the synthesis of novel dyes. For instance, a study by Rangnekar and Sabnis (2007) demonstrated the use of a similar compound, Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, in synthesizing styryl dyes with interesting fluorescence and dyeing properties for polyester materials (Rangnekar & Sabnis, 2007).

Cardiotonic Activity Research

Research conducted by Mosti et al. (1992) explored the synthesis of similar esters and their cardiotonic activities, suggesting potential medicinal applications for these compounds. Their study focused on the synthesis and evaluation of the inotropic effects of various esters, providing insights into their potential as milrinone analogs (Mosti et al., 1992).

Quantum Chemical Investigations

Another area of research is the quantum chemical study of molecules with similar structures. Bouklah et al. (2012) performed DFT and quantum-chemical calculations on related compounds, providing valuable information on their molecular properties, which can be crucial for various scientific applications (Bouklah et al., 2012).

properties

Product Name

2-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetic acid ethyl ester

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H14N2O3S/c1-4-18-12(17)7-19-13-10(6-14)5-11(9(3)16)8(2)15-13/h5H,4,7H2,1-3H3

InChI Key

FBFOMFWBVIXBMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C=C1C#N)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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